Isofistularin-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

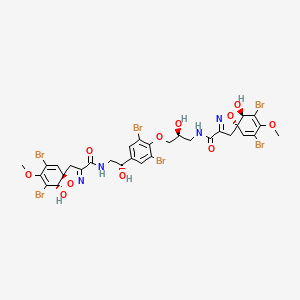

C31H30Br6N4O11 |

|---|---|

Peso molecular |

1114.0 g/mol |

Nombre IUPAC |

(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20+,26-,27+,30+,31-/m0/s1 |

Clave InChI |

TURTULDFIIAPTC-GIGRZPOESA-N |

SMILES isomérico |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@@H](COC3=C(C=C(C=C3Br)[C@@H](CNC(=O)C4=NO[C@]5(C4)C=C(C(=C([C@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |

SMILES canónico |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |

Sinónimos |

isofistularin-3 |

Origen del producto |

United States |

Foundational & Exploratory

Isofistularin-3: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated isoxazoline alkaloid sourced from the marine sponge Aplysina aerophoba, has emerged as a compound of significant interest in the field of oncology and epigenetic research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols for its extraction and purification are outlined, alongside a thorough presentation of its spectroscopic and bioactivity data. Furthermore, this document elucidates the molecular mechanisms of this compound, particularly its role as a DNA methyltransferase 1 (DNMT1) inhibitor, and its subsequent impact on cancer cell signaling pathways, offering valuable insights for researchers and professionals in drug development.

Introduction

The marine environment is a rich reservoir of unique and structurally complex natural products, many of which possess potent biological activities. Marine sponges, in particular, have proven to be a prolific source of novel compounds with therapeutic potential. The Verongiida order of sponges, to which Aplysina aerophoba belongs, is renowned for its production of brominated tyrosine derivatives, a class of metabolites known for their diverse biological effects, including antimicrobial, cytotoxic, and enzyme-inhibitory activities.

This compound is a prominent member of this class, first identified as a chemical defense agent in Aplysina aerophoba.[1][2] Subsequent research has unveiled its significant potential as an anticancer agent, primarily through its ability to modulate epigenetic pathways. This guide serves as a technical resource, consolidating the current knowledge on this compound to facilitate further research and development.

Discovery and Sourcing

This compound is a secondary metabolite found in the marine sponge Aplysina aerophoba (Nardo, 1843), a species commonly found in the Mediterranean Sea.[1][2] Along with other brominated alkaloids such as aerophobin-2, it constitutes a significant portion of the sponge's dry weight, at concentrations that can reach up to 10%.[2] These compounds are believed to play a crucial role in the chemical defense mechanisms of the sponge, deterring predators.[1][2]

Isolation and Purification of this compound

The following protocol describes a general methodology for the isolation and purification of this compound from the lyophilized tissue of Aplysina aerophoba. It is important to note that yields can vary depending on the collection site, season, and specific extraction conditions.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Sponge Material Preparation: Lyophilize freshly collected Aplysina aerophoba specimens to a constant weight. Grind the dried sponge tissue into a fine powder.

-

Extraction: Macerate the powdered sponge material with 96% ethanol (EtOH) at room temperature. Perform the extraction multiple times (e.g., 5 x with fresh solvent) using an ultrasonic bath to ensure exhaustive extraction of the metabolites.[3] Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in a mixture of water and a suitable organic solvent (e.g., ethyl acetate, EtOAc). Partition the extract successively with solvents of increasing polarity, such as petroleum ether (PE), EtOAc, and n-butanol (BuOH).[3] this compound, being a moderately polar compound, is expected to be enriched in the EtOAc and BuOH fractions.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: Subject the enriched fractions (EtOAc and BuOH) to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase preparative HPLC. A C18 column is typically employed. The mobile phase usually consists of a gradient of water and an organic solvent such as acetonitrile (ACN) or methanol (MeOH), often with a small percentage of an acid like formic acid to improve peak shape.

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A linear gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, starting with 40% B to 100% B over 30 minutes.

-

Flow Rate: Approximately 10-20 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

-

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC and confirmed by spectroscopic methods.

Structural Elucidation and Data Presentation

The structure of this compound has been determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Quantitative Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [4] |

| Molecular Weight | 1114.0 g/mol | [4] |

| Appearance | White solid | - |

| ¹H NMR (DMSO-d₆) | Refer to Table 2 for detailed assignments | - |

| ¹³C NMR (DMSO-d₆) | Refer to Table 2 for detailed assignments | - |

| ESI-MS | Expected [M+H]⁺ at m/z 1114.7 | [4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

| Carbon No. | This compound (Predicted) | Fistularin-3 | 11-epi-Fistularin-3 |

| 1 | ~165 | 165.2 | 165.3 |

| 2 | ~118 | 117.9 | 117.9 |

| 3 | ~150 | 150.1 | 150.1 |

| 4 | ~110 | 110.2 | 110.2 |

| 5 | ~148 | 148.1 | 148.1 |

| 6 | ~132 | 132.0 | 132.0 |

| 7 | ~70 | 69.5 | 70.7 |

| 8 | ~58 | 58.2 | 58.2 |

| 9 | ~155 | 154.9 | 154.9 |

| 10 | ~85 | 85.1 | 85.1 |

| 11 | ~70 | 69.5 | 70.7 |

| 1' | ~165 | 165.2 | 165.3 |

| 2' | ~118 | 117.9 | 117.9 |

| 3' | ~150 | 150.1 | 150.1 |

| 4' | ~110 | 110.2 | 110.2 |

| 5' | ~148 | 148.1 | 148.1 |

| 6' | ~132 | 132.0 | 132.0 |

| 7' | ~70 | 69.5 | 70.7 |

| 8' | ~58 | 58.2 | 58.2 |

| 9' | ~155 | 154.9 | 154.9 |

| 10' | ~85 | 85.1 | 85.1 |

| 11' | ~70 | 69.5 | 70.7 |

| Ar-C1 | ~130 | 129.8 | 129.8 |

| Ar-C2,6 | ~115 | 114.9 | 114.9 |

| Ar-C3,5 | ~132 | 132.0 | 132.0 |

| Ar-C4 | ~152 | 152.1 | 152.1 |

| CH₂ (linker) | ~40 | 40.1 | 40.1 |

| CH(OH) (linker) | ~70 | 69.5 | 70.7 |

| CH₂ (linker) | ~45 | 45.2 | 45.2 |

| OCH₃ | ~60 | 60.1 | 60.1 |

| OCH₃' | ~60 | 60.1 | 60.1 |

Note: The ¹³C NMR data for this compound is predicted based on the data available for its stereoisomers, Fistularin-3 and 11-epi-Fistularin-3. Minor variations in chemical shifts are expected due to stereochemical differences.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly as an inhibitor of DNA methyltransferase 1 (DNMT1).[5] This inhibitory action has profound implications for its anticancer properties.

DNMT1 Inhibition

This compound acts as a direct, DNA-competitive inhibitor of DNMT1 with an IC₅₀ of 13.5 ± 5.4 μM.[5] By binding to the DNA interacting pocket of the enzyme, it prevents the methylation of DNA, a key epigenetic modification involved in gene silencing.[5] This leads to the re-expression of tumor suppressor genes that are often hypermethylated and silenced in cancer cells.

Anticancer Effects

The inhibition of DNMT1 by this compound triggers a cascade of events within cancer cells, leading to:

-

Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest.[5] This is associated with the increased expression of cell cycle inhibitors p21 and p27, and the reduced expression of proteins that promote cell proliferation, such as cyclin E1, PCNA, and c-myc.[5]

-

Induction of Apoptosis: this compound sensitizes cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[5] This sensitization is mediated by the reduction of survivin and FLICE-like inhibitory protein (FLIP) expression, and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[5]

-

Autophagy: The compound also induces morphological changes in cancer cells characteristic of autophagy.[5]

Table 3: Quantitative Bioactivity Data for this compound

| Assay | Cell Line | Result | Reference |

| DNMT1 Inhibition | - | IC₅₀ = 13.5 ± 5.4 μM | [5] |

| Cytotoxicity | HeLa | IC₅₀ = 8.5 ± 0.2 µM | [6] |

| Cytotoxicity | RAJI (Burkitt's lymphoma) | GI₅₀ = 7.3 µM | [5] |

| Cytotoxicity | U-937 (Histiocytic lymphoma) | GI₅₀ = 9.8 µM | [5] |

| TRAIL Sensitization | RAJI | Combination Index (CI) = 0.22 | [5] |

| TRAIL Sensitization | U-937 | Combination Index (CI) = 0.21 | [5] |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in cancer cells.

Conclusion and Future Directions

This compound, a brominated alkaloid from the marine sponge Aplysina aerophoba, represents a promising lead compound in the development of novel anticancer therapies. Its well-defined mechanism of action as a DNMT1 inhibitor provides a strong rationale for its further investigation. This technical guide has provided a consolidated resource for researchers, outlining the key aspects of its discovery, isolation, and biological activity.

Future research should focus on several key areas:

-

Optimization of Isolation: Development of more efficient and scalable methods for the isolation of this compound to ensure a sustainable supply for preclinical and clinical studies.

-

Total Synthesis: The development of a total synthesis route for this compound would provide a reliable and scalable source of the compound and allow for the synthesis of analogues with potentially improved activity and pharmacokinetic properties.

-

In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound in relevant animal models of cancer.

-

Combination Therapies: Further exploration of the synergistic effects of this compound with other anticancer agents, particularly those that induce apoptosis, could lead to more effective combination therapies.

The continued exploration of this compound and its derivatives holds significant promise for the advancement of epigenetic-based cancer therapies.

References

- 1. Aerophobin-1 from the Marine Sponge Aplysina aerophoba Modulates Osteogenesis in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba - PMC [pmc.ncbi.nlm.nih.gov]

Isofistularin-3: A Marine-Derived DNA Demethylating Agent with Anti-Cancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. A key focus is its mechanism of action as a direct inhibitor of DNA methyltransferase 1 (DNMT1), leading to the reactivation of tumor suppressor genes. This document consolidates available data on its effects on cell cycle progression, induction of autophagy, and sensitization of cancer cells to apoptosis-inducing agents. Detailed summaries of experimental protocols and signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a complex brominated tyrosine-derived alkaloid. Its intricate structure is characterized by the presence of multiple bromine atoms, spiroisoxazoline rings, and ether linkages.

Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 87099-50-1 | [1] |

| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [1] |

| Molecular Weight | 1114.0 g/mol | [1] |

| IUPAC Name | (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [1] |

| Canonical SMILES | COC1=C(C(=O)N(C1=O)O)C(O)C2=CC(=C(OC(C)C(N)C(=O)C3=CC(=C(C(=C3)Br)OC)C(=O)N(O)C4=O)C=C2Br)Br)Br | [1] |

| Physical Description | Not explicitly stated, but derived from a marine sponge. | |

| Solubility | Soluble in DMSO. | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in epigenetic regulation.

Inhibition of DNMT1

This compound directly inhibits the activity of DNMT1 with an IC₅₀ of 13.5 ± 5.4 μM in in vitro biochemical assays.[2] Docking studies suggest that this compound binds to the DNA-interacting pocket of DNMT1, acting as a DNA-competitive inhibitor.[2] This inhibition leads to a reduction in global DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.

Reactivation of Tumor Suppressor Genes

A notable downstream effect of DNMT1 inhibition by this compound is the reactivation of the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[2] Treatment of cancer cells with this compound leads to the demethylation of CpG islands in the AHR promoter and a subsequent increase in AHR mRNA and protein expression.[2]

Cell Cycle Arrest

This compound induces a significant cell cycle arrest in the G0/G1 phase in various cancer cell lines, including lymphoma and leukemia cells.[2] This cell cycle arrest is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as Cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and c-myc.[2][3]

Induction of Autophagy

Treatment with this compound leads to morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles.[2] The induction of autophagy is further confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II).[2]

Sensitization to TRAIL-Induced Apoptosis

This compound demonstrates a strong synergistic effect with the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent.[2][3] Pre-treatment with this compound sensitizes TRAIL-resistant cancer cells to apoptosis. This sensitization is mediated by several mechanisms, including the downregulation of the anti-apoptotic protein survivin and the upregulation of Death Receptor 5 (DR5) on the cell surface, which is a receptor for TRAIL.[3] The combination of this compound and TRAIL leads to the activation of the extrinsic apoptotic pathway, as evidenced by the cleavage of caspase-8 and caspase-3.[1]

Summary of this compound's Biological Effects on Cancer Cells

| Biological Effect | Cell Lines | Key Molecular Events | Reference |

| DNMT1 Inhibition | In vitro | IC₅₀ = 13.5 ± 5.4 μM | [2] |

| Tumor Suppressor Gene Reactivation | RAJI (Burkitt's lymphoma) | Increased AHR expression | [2] |

| Cell Cycle Arrest | RAJI, U-937 (non-Hodgkin lymphoma) | G0/G1 arrest; ↑p21, ↑p27; ↓Cyclin E1, ↓PCNA, ↓c-myc | [2][3] |

| Autophagy Induction | RAJI | LC3-I to LC3-II conversion | [2] |

| Sensitization to TRAIL | RAJI, U-937 | Synergistic apoptosis; ↓survivin, ↑DR5 expression | [2][3] |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves a cascade of molecular events initiated by the inhibition of DNMT1.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following sections summarize the key experimental methodologies used to characterize the biological activities of this compound.

Isolation of this compound

This compound is a natural product isolated from the marine sponge Aplysina aerophoba.[3][4] The general procedure involves:

-

Collection and Extraction: The sponge material is collected and lyophilized. The dried material is then extracted with organic solvents, such as a mixture of methanol and dichloromethane, to obtain a crude extract.

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation.[4] This typically involves partitioning the extract between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their solubility.

-

Chromatographic Purification: The active fractions are further purified using chromatographic techniques. This may include column chromatography on silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

A microwave-assisted approach has also been described for the simultaneous isolation of chitin and bromotyrosines from Aplysina aerophoba.[5]

DNMT1 Inhibition Assay

The inhibitory activity of this compound against DNMT1 is determined using an in vitro biochemical assay.[2]

-

Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains purified recombinant human DNMT1 enzyme, a DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites), and the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H) or modified for colorimetric or fluorometric detection.

-

Incubation: this compound at various concentrations is added to the reaction mixture and incubated to allow for the enzymatic reaction to occur.

-

Detection: The activity of DNMT1 is quantified by measuring the incorporation of methyl groups from SAM into the DNA substrate. This can be done by scintillation counting for radiolabeled SAM or by using specific antibodies or methyl-binding proteins in an ELISA-based format.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of DNMT1 activity (IC₅₀) is calculated from the dose-response curve.

Cell Culture

Various cancer cell lines have been used to study the effects of this compound, including:

-

RAJI: Human Burkitt's lymphoma cell line.[1]

-

U-937: Human histiocytic lymphoma cell line.[1]

-

JURKAT: Human T-cell leukemia cell line.[1]

-

K-562: Human chronic myelogenous leukemia cell line.[1]

-

HL-60: Human promyelocytic leukemia cell line.[1]

-

PC-3: Human prostate cancer cell line.[1]

-

SH-SY5Y: Human neuroblastoma cell line.[1]

-

MDA-MB-231: Human breast adenocarcinoma cell line.[1]

Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1] this compound is dissolved in dimethyl sulfoxide (DMSO) for cell-based assays.[1]

Cell Cycle Analysis

The effect of this compound on cell cycle distribution is analyzed by flow cytometry.[1]

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[6]

-

Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.[6]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and autophagy.

-

Cell Lysis: Treated and untreated cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, Cyclin E1, PCNA, c-myc, caspases, PARP, LC3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagy Assessment

The induction of autophagy is commonly assessed by monitoring the conversion of LC3-I to LC3-II via western blotting.[2]

-

Sample Preparation: Cells are treated with this compound. In some experiments, a lysosomal inhibitor such as bafilomycin A1 is added in the final hours of treatment to block the degradation of autophagosomes and allow for the accumulation of LC3-II, providing a measure of autophagic flux.

-

Western Blotting: Cell lysates are analyzed by western blotting using an antibody that detects both LC3-I (typically around 16-18 kDa) and LC3-II (typically around 14-16 kDa). An increase in the amount of LC3-II is indicative of an increase in autophagosome formation.

Apoptosis and Cell Viability Assays

The effect of this compound, alone or in combination with TRAIL, on cell viability and apoptosis is assessed using various methods.

-

Cell Viability Assay: Cell viability can be measured using assays such as the MTT assay or by trypan blue exclusion.

-

Apoptosis Assessment: Apoptosis can be quantified by:

-

Annexin V/PI Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis.

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.

-

Western Blotting for Caspase Cleavage: The cleavage of pro-caspases (e.g., pro-caspase-8, -9, -3) into their active forms and the cleavage of PARP are hallmark indicators of apoptosis and can be detected by western blotting.

-

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a potent, marine-derived natural product with a well-defined mechanism of action as a DNMT1 inhibitor. Its ability to induce cell cycle arrest, autophagy, and sensitize cancer cells to TRAIL-induced apoptosis makes it a compelling candidate for further pre-clinical and clinical development. Future research should focus on optimizing its synthesis or semi-synthesis to ensure a sustainable supply, evaluating its efficacy and safety in in vivo cancer models, and exploring its potential in combination therapies with other anti-cancer agents. The detailed information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptchit.lodz.pl [ptchit.lodz.pl]

- 6. cancer.wisc.edu [cancer.wisc.edu]

Isofistularin-3: A Marine-Derived Inhibitor of Cancer Cell Proliferation via G0/G1 Cell Cycle Arrest

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive technical guide on the anticancer potential of isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba. This document details the compound's ability to induce cell cycle arrest in cancer cells, providing in-depth quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.

This compound has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] This mode of action leads to the re-expression of tumor suppressor genes, culminating in a halt of the cell cycle at the G0/G1 phase and a significant reduction in cancer cell proliferation.[1][2][3] This whitepaper summarizes the key findings from preclinical studies, offering a foundational resource for further investigation and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the 50% growth inhibitory (GI₅₀) concentrations and the impact on cell cycle distribution in lymphoma cell lines.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| RAJI | Burkitt's Lymphoma | 10.2 ± 1.5 |

| U-937 | Histiocytic Lymphoma | 8.5 ± 1.2 |

| Jurkat | T-cell Leukemia | 12.5 ± 2.1 |

| K562 | Chronic Myelogenous Leukemia | 15.8 ± 2.5 |

| A549 | Lung Carcinoma | > 50 |

| HeLa | Cervical Carcinoma | 8.5 ± 0.2[4] |

| MCF-7 | Breast Adenocarcinoma | > 50 |

| PC-3 | Prostate Adenocarcinoma | > 50 |

Data presented as mean ± SD from at least three independent experiments. Data extracted from Florean et al., 2016.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Lymphoma Cells

| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| RAJI | Control | 45.8 ± 3.2 | 42.1 ± 2.8 | 12.1 ± 1.5 |

| This compound (10 µM) | 65.2 ± 4.1 | 25.3 ± 2.5 | 9.5 ± 1.1 | |

| U-937 | Control | 50.1 ± 3.5 | 38.5 ± 2.9 | 11.4 ± 1.3 |

| This compound (10 µM) | 70.3 ± 4.5 | 19.8 ± 2.1 | 9.9 ± 1.2 |

Data presented as mean ± SD. Data extracted from Florean et al., 2016.[1]

Core Signaling Pathway of this compound

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1] This inhibition leads to reduced methylation of CpG islands in the promoter regions of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR), allowing for their re-expression.[1] The subsequent increase in tumor suppressor protein levels, including p21 and p27, and the downregulation of proliferation-associated proteins like c-myc, Cyclin E1, and PCNA, leads to cell cycle arrest at the G0/G1 checkpoint.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment : Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment : Cells (e.g., RAJI, U-937) are cultured to 70-80% confluency and then treated with this compound (e.g., 10 µM) or vehicle for 24 hours.

-

Cell Harvesting : Cells are harvested by centrifugation, washed with ice-cold PBS.

-

Fixation : The cell pellet is resuspended and fixed in 70% ice-cold ethanol while vortexing gently. Cells are then incubated at -20°C for at least 2 hours.

-

Staining : The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis : The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., ModFit LT).

Western Blot Analysis

-

Protein Extraction : Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p21, anti-p27, anti-c-myc, anti-Cyclin E1, anti-PCNA, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Band intensities are quantified using image analysis software and normalized to the loading control.

This technical guide provides a comprehensive overview of the mechanism by which this compound induces cell cycle arrest in cancer cells. The presented data and protocols serve as a valuable resource for researchers in oncology and drug discovery, paving the way for further development of this promising marine natural product.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Role of Isofistularin-3 in Inducing Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the marine-derived brominated alkaloid, Isofistularin-3, and its role in the induction of autophagy. The document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound has been identified as a novel DNA methyltransferase (DNMT)1 inhibitor.[1][2][3] Its interaction with DNMT1 leads to a reduction in DNA methylation, which can reactivate the expression of tumor suppressor genes. This epigenetic modulation is a key upstream event that triggers a cascade of cellular responses, including cell cycle arrest and the induction of autophagy.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: Growth Inhibitory (GI50) Values of this compound in Various Cancer Cell Lines after 72 hours. [1]

| Cell Line | GI50 (μM) |

| RAJI | 9.9 ± 8.6 |

| U-937 | 8.1 ± 5.6 |

| JURKAT | 10.2 ± 5.8 |

| K-562 | 8.3 ± 3.6 |

| MEG-01 | 14.8 ± 5.3 |

| HL-60 | 8.1 ± 4.7 |

| PC-3 | 8.1 ± 4.4 |

| MDA-MB-231 | 7.3 ± 7.0 |

| SH-SY5Y | > 50 |

Table 2: Quantification of Autophagic Vesicles in RAJI Cells. [1]

| Treatment | Percentage of Cells with Autophagic Vesicles | Fold Increase |

| Control | Not specified | - |

| This compound | 7-fold higher than control | 7 |

Signaling Pathway

The induction of autophagy by this compound is linked to its primary function as a DNMT1 inhibitor, leading to downstream effects on gene expression that culminate in the autophagic response.

Experimental Protocols

Detailed methodologies for key experiments that have demonstrated the autophagic effects of this compound are provided below.

Cell Culture and Treatment

-

Cell Lines: RAJI and U-937 lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments.

-

Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours).

Morphological Analysis of Autophagy

-

Diff-Quik Staining:

-

Cells are treated with this compound for 24 hours.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and cytocentrifuged onto glass slides.

-

The slides are air-dried and stained using the Diff-Quik staining kit according to the manufacturer's instructions.

-

Morphological changes, such as the appearance of cytoplasmic vacuoles, are observed under a light microscope.

-

-

Transmission Electron Microscopy (TEM):

-

RAJI cells are treated with this compound for 24 hours.

-

Cells are fixed with 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

-

Post-fixation is performed with 1% osmium tetroxide.

-

The cells are then dehydrated in a graded series of ethanol and embedded in Epon resin.

-

Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope to visualize autophagosomes and autolysosomes.

-

Quantification of Autophagic Flux

-

Western Blotting for LC3 Conversion:

-

RAJI cells are treated with different concentrations of this compound for 24 hours.

-

For autophagic flux analysis, a subset of cells is co-treated with 40 nM bafilomycin A1 for the final 2 hours of incubation to inhibit the degradation of LC3-II.[1]

-

Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against LC3.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The bands corresponding to LC3-I and LC3-II are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio, and a further increase in the presence of bafilomycin A1, indicates an induction of autophagic flux.[1]

-

-

Fluorescence Microscopy with Cyto-ID® Green Dye:

-

RAJI cells are treated with this compound for 24 hours.

-

The cells are then stained with the Cyto-ID® Autophagy Detection Kit according to the manufacturer's protocol. This dye specifically labels autophagic vacuoles.

-

Stained cells are analyzed by fluorescence microscopy.

-

The percentage of cells exhibiting punctate green fluorescence (indicative of autophagic vacuoles) is quantified.

-

Conclusion and Future Directions

This compound induces autophagy in cancer cells, an effect that is linked to its activity as a DNMT1 inhibitor. The induction of autophagy is a significant cellular response alongside cell cycle arrest and sensitization to apoptosis-inducing agents like TRAIL.[1][2][3] For drug development professionals, the dual action of this compound as an epigenetic modulator and an autophagy inducer presents a compelling profile for further investigation in oncology. Future research should aim to elucidate the precise molecular players downstream of DNMT1 inhibition that directly trigger the autophagic machinery. Additionally, exploring the therapeutic potential of this compound in combination with other anticancer agents that may be enhanced by the induction of autophagy is a promising avenue for clinical translation.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Isofistularin-3 and Sensitization to TRAIL-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types.[1] Overcoming this resistance is a critical challenge in oncology. Recent research has identified Isofistularin-3 (Iso-3), a brominated alkaloid derived from the marine sponge Aplysina aerophoba, as a potent sensitizer of cancer cells to TRAIL-induced apoptosis.[2][3][4] This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways involved in the synergistic anti-cancer effects of this compound and TRAIL.

Core Mechanism of Action

This compound overcomes TRAIL resistance through a multi-faceted mechanism primarily initiated by its activity as a DNA methyltransferase 1 (DNMT1) inhibitor.[2][3] This epigenetic modulation leads to a cascade of cellular events that ultimately primes cancer cells for TRAIL-mediated apoptosis.

The key molecular events include:

-

Downregulation of Anti-Apoptotic Proteins: this compound significantly reduces the expression of key inhibitors of apoptosis, including survivin and cellular FLICE-like inhibitory protein (c-FLIPL).[2][3] The downregulation of these proteins removes critical blocks in the extrinsic apoptosis pathway.

-

Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound triggers ER stress, evidenced by the upregulation of GRP78.[2][3] ER stress is a known mechanism for sensitizing cancer cells to TRAIL by promoting the expression of death receptors.

-

Upregulation of Death Receptor 5 (DR5): A direct consequence of the ER stress response is the increased surface expression of Death Receptor 5 (DR5), a key receptor for TRAIL.[2][3] This enhances the ability of cancer cells to receive the apoptotic signal from TRAIL.

-

Cell Cycle Arrest: this compound induces a G0/G1 cell cycle arrest in cancer cells.[2][3] This halt in proliferation can further contribute to the sensitization to apoptotic stimuli.

Quantitative Data Summary

The synergistic effect of this compound and TRAIL has been quantitatively assessed in lymphoma cell lines. The combination index (CI) is a measure of the interaction between two drugs, where CI < 1 indicates synergy.

Table 1: Synergistic Activity of this compound and TRAIL in Lymphoma Cell Lines

| Cell Line | This compound (µM) | TRAIL (ng/mL) | Combination Index (CI) |

| U-937 | 15 | 2.5 | 0.43 |

| 15 | 5 | 0.21 | |

| RAJI | 15 | 50 | 0.22 |

| 15 | 100 | 0.21 |

Data extracted from Florean et al., 2016.[2]

Table 2: Effect of this compound on Cell Viability in Combination with TRAIL

| Cell Line | Treatment | Cell Viability (%) |

| RAJI | Control | 100 |

| This compound (15 µM) | ~95 | |

| TRAIL (100 ng/mL) | ~90 | |

| This compound (15 µM) + TRAIL (100 ng/mL) | ~40 | |

| U-937 | Control | 100 |

| This compound (15 µM) | ~98 | |

| TRAIL (5 ng/mL) | ~92 | |

| This compound (15 µM) + TRAIL (5 ng/mL) | ~55 |

Approximate values interpreted from graphical data in Florean et al., 2016.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Mediated Sensitization to TRAIL

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical sensitization and regulation of TRAIL-induced apoptosis in a panel of B-lymphocytic leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Isofistularin-3: A Technical Guide to its Effects on HeLa Cells

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Isofistularin-3, a marine-derived brominated alkaloid, on human cervical cancer (HeLa) cells. The document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of this natural compound. It consolidates key quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways.

Executive Summary

This compound, isolated from the marine sponge Aplysina aerophoba, has demonstrated significant cytotoxic activity against HeLa cells.[1] Its primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), leading to downstream effects such as cell cycle arrest and sensitization to apoptosis. This guide synthesizes the available scientific literature to present a comprehensive overview of this compound's anticancer profile in the context of HeLa cells.

Quantitative Data Summary

The cytotoxic efficacy of this compound on HeLa cells has been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Parameter | Value | Cell Line | Reference |

| IC50 | 8.5 ± 0.2 µM | HeLa | [2] |

Core Mechanism of Action

This compound exerts its cytotoxic effects on HeLa cells through a multi-faceted mechanism primarily initiated by the inhibition of DNMT1.[1][3] This inhibition leads to the demethylation of DNA, which in turn can reactivate tumor suppressor genes.

The key downstream consequences of DNMT1 inhibition by this compound include:

-

Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][3] This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as cyclin E1, PCNA, and c-myc.[3]

-

Induction of Endoplasmic Reticulum (ER) Stress: The compound triggers ER stress, a condition that can lead to apoptosis if the stress is prolonged or severe.[1][3]

-

Sensitization to TRAIL-Induced Apoptosis: this compound enhances the sensitivity of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent.[1][3] This sensitization is mediated by the downregulation of the anti-apoptotic protein FLICE-like inhibitory protein (FLIP) and the upregulation of the death receptor 5 (DR5).[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxic effects of this compound on HeLa cells, based on established protocols.

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound for 48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in HeLa cells.

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isofistularin-3: A Marine-Derived Epigenetic Modulator with Anticancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising novel anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action as a DNA methyltransferase (DNMT) inhibitor, its impact on cell cycle regulation, and its ability to sensitize cancer cells to apoptosis. Detailed experimental methodologies and quantitative data from preclinical studies are presented to facilitate further research and development of this marine-derived compound.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, offering a promising avenue for the discovery of new therapeutic agents.[1] this compound is a brominated tyrosine derivative that has demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] Its unique mechanism of action, targeting the epigenetic machinery of cancer cells, distinguishes it from many conventional cytotoxic agents and highlights its potential for development as a targeted anticancer therapy.[3]

Mechanism of Action: Epigenetic Reprogramming and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns in cells.[3][4]

Inhibition of DNMT1

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[3] Docking studies have revealed that this compound binds to the DNA interacting pocket of the enzyme.[1][5] This inhibition leads to a reduction in global DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.[1]

Cell Cycle Arrest at G0/G1 Phase

A primary consequence of this compound treatment in cancer cells is a significant arrest in the G0/G1 phase of the cell cycle.[1][3] This cytostatic effect is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and the downregulation of key proteins required for cell cycle progression, including cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and c-myc.[1][5]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent antiproliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for DNMT1 inhibition and the 50% growth inhibitory (GI50) concentrations for various cancer cell lines are summarized below.

| Target/Cell Line | Assay Type | Result (µM) | Reference |

| DNMT1 | In vitro enzymatic assay | IC50: 13.5 ± 5.4 | [1] |

| Cancer Cell Lines | Growth Inhibition (72h) | GI50 (µM) | Reference |

| RAJI (Burkitt's lymphoma) | Proliferation assay | 7.3 ± 2.1 | [1] |

| U-937 (Histiocytic lymphoma) | Proliferation assay | 10.2 ± 3.5 | [1] |

| JURKAT (T-cell leukemia) | Proliferation assay | 14.8 ± 4.9 | [1] |

| K-562 (Chronic myelogenous leukemia) | Proliferation assay | 12.1 ± 2.8 | [1] |

| SH-SY5Y (Neuroblastoma) | Proliferation assay | 11.5 ± 1.9 | [1] |

| HeLa (Cervical cancer) | Cytotoxicity assay | IC50: 8.5 ± 0.2 | [2] |

| Mouse Pheochromocytoma | Viability assay | Affected | [2] |

| Rat Pheochromocytoma (PC12) | Viability assay | Not affected up to 100 µM | [2] |

Sensitization to TRAIL-Induced Apoptosis

A significant finding is that pre-treatment with this compound sensitizes lymphoma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][5] This synergistic effect is attributed to several mechanisms, including the downregulation of the anti-apoptotic protein survivin, a decrease in FLICE-like inhibitory protein (FLIP L), and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[1][3]

In Vivo Studies

In vivo studies have shown that this compound can reduce the tumor-forming potential of cancer cells.[1] Notably, it did not affect the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors or zebrafish development, suggesting a favorable preliminary safety profile.[1][3]

Clinical Trials

Currently, there are no published clinical trials for this compound. The compound is in the preclinical stage of development.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the anticancer activity of this compound.

DNMT1 Inhibition Assay

Methodology: The inhibitory activity of this compound on DNMT1 is determined using an in vitro biochemical assay. Purified recombinant DNMT1 is incubated with a DNA substrate in the presence of varying concentrations of this compound. The reaction is initiated by the addition of a radiolabeled methyl donor, S-adenosyl methionine (SAM). The incorporation of the radiolabel into the DNA is quantified to determine the extent of methylation and, consequently, the inhibitory activity of this compound. The IC50 value is calculated from the dose-response curve.[1]

Cell Cycle Analysis by Flow Cytometry

Methodology: Cancer cells are treated with this compound for a specified duration (e.g., 24 hours). Following treatment, cells are harvested, washed, and fixed, typically with cold ethanol. The fixed cells are then treated with RNase to eliminate RNA and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI). The DNA content of individual cells is then analyzed using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Detection by TUNEL Assay

Methodology: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of apoptosis. Cells are treated with this compound, alone or in combination with TRAIL. After treatment, cells are fixed and permeabilized. The TUNEL reaction is then performed, where the enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated labeled nucleotides are then detected, typically using a fluorescently tagged antibody, and visualized by fluorescence microscopy.

Western Blot Analysis of Cell Cycle Proteins

Methodology: To investigate the effect of this compound on cell cycle regulatory proteins, Western blot analysis is performed. Cancer cells are treated with this compound for the desired time. Total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies specific for proteins of interest, such as p21, p27, cyclin E1, and c-myc. Following incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Conclusion and Future Directions

This compound is a promising marine-derived anticancer agent with a distinct epigenetic mechanism of action. Its ability to inhibit DNMT1, induce G0/G1 cell cycle arrest, and sensitize cancer cells to TRAIL-induced apoptosis provides a strong rationale for its further development. Future research should focus on comprehensive in vivo efficacy and toxicology studies in relevant animal models to establish its therapeutic window and potential for clinical translation. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs. The unique properties of this compound position it as a valuable candidate for further investigation as a standalone or combination therapy in the treatment of various malignancies.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural and Functional Similarities of Isofistularin-3 and Psammaplin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of structurally unique and biologically active secondary metabolites. Among these, bromotyrosine-derived compounds have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive analysis of two such compounds, Isofistularin-3 and Psammaplin A. Both isolated from marine sponges, these molecules, while possessing distinct overall structures, share a common biosynthetic origin from brominated tyrosine precursors. This guide will delve into a detailed comparison of their chemical architectures, present a structured overview of their comparative biological activities with a focus on their anticancer properties, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.

Core Structural Similarities and Differences

This compound and Psammaplin A are both classified as bromotyrosine alkaloids, originating from the marine sponge Aplysina aerophoba and sponges of the Psammaplysilla genus, respectively.[1] Their fundamental similarity lies in the presence of one or more 3,5-dibromo-4-hydroxyphenyl moieties, a hallmark of this class of marine natural products.

This compound is a complex dimeric structure characterized by two spiroisoxazoline rings linked by a polyhydroxylated aliphatic chain. Each spiroisoxazoline moiety is derived from a brominated tyrosine unit.

Psammaplin A , in contrast, is a symmetrical disulfide dimer.[1] It is formed from two units of a bromotyrosine-derived monomer linked by a disulfide bridge. Each monomer contains a brominated phenol ring, an oxime functional group, and an amide linkage to a cysteamine residue.

The key structural similarities and differences are summarized below:

| Feature | This compound | Psammaplin A |

| Core Skeleton | Dimeric spiroisoxazoline | Symmetrical disulfide dimer |

| Bromotyrosine Moiety | Present in each monomeric unit | Present in each monomeric unit |

| Key Functional Groups | Spiroisoxazoline, multiple hydroxyl groups | Disulfide bond, oxime, amide |

| Symmetry | Asymmetrical overall structure | Symmetrical |

Comparative Biological Activity

Both this compound and Psammaplin A exhibit potent anticancer activities, albeit through distinct primary mechanisms. This compound is primarily recognized as a DNA methyltransferase 1 (DNMT1) inhibitor, while Psammaplin A is a well-established histone deacetylase (HDAC) inhibitor.

Enzyme Inhibition

The inhibitory activities of these compounds against their respective epigenetic targets are presented below.

| Compound | Target Enzyme | IC50 | Reference |

| This compound | DNMT1 | 13.5 ± 5.4 µM | [1] |

| Psammaplin A (reduced monomer) | HDAC1 | 8 nM | |

| HDAC2 | 33 nM | ||

| HDAC3 | 12.4 nM | ||

| HDAC6 | 311 nM |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic profiles of this compound and Psammaplin A against a panel of human cancer cell lines are summarized for comparative analysis.

| Cell Line | Cancer Type | This compound GI50 (µM, 72h)[1] | Psammaplin A IC50 (µM) |

| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 | Not Reported |

| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 | Not Reported |

| JURKAT | T-cell Leukemia | 10.2 ± 5.8 | Not Reported |

| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 | Not Reported |

| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 | Not Reported |

| PC-3 | Prostate Cancer | 8.1 ± 4.4 | Not Reported |

| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 | Not Reported |

| SH-SY5Y | Neuroblastoma | > 50 | Not Reported |

Experimental Protocols

DNMT1 Inhibition Assay (for this compound)

This protocol is based on a non-radioactive ELISA-based method.

-

Plate Preparation: A DNA substrate is stably coated onto microplate wells.

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant DNMT1 enzyme, S-adenosyl-L-methionine (SAM) as a methyl donor, and varying concentrations of this compound or a known inhibitor (e.g., EGCG) as a positive control.

-

Incubation: Add the reaction mixture to the DNA-coated wells and incubate at 37°C for 1-2 hours to allow for the methylation reaction.

-

Washing: Wash the wells to remove non-bound components.

-

Detection: Add a primary antibody that specifically recognizes 5-methylcytosine, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP).

-

Substrate Addition: Add the appropriate substrate for the detection enzyme (e.g., TMB for HRP) and incubate until color develops.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HDAC Inhibition Assay (for Psammaplin A)

This protocol describes a fluorometric assay for HDAC activity.

-

Compound Preparation: Psammaplin A is a disulfide dimer and acts as a prodrug. For in vitro HDAC assays, it needs to be reduced to its active monomeric thiol form using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

-

Reaction Mixture: In a 96-well black microplate, prepare a reaction mixture containing recombinant human HDAC enzyme (e.g., HDAC1), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of the reduced Psammaplin A.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).

-

Development: Add a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A, a potent HDAC inhibitor) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: The fluorescence signal is directly proportional to the HDAC activity. Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound and Sensitization to TRAIL-induced Apoptosis

This compound has been shown to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][2] This is a critical finding as many cancer cells develop resistance to TRAIL-mediated killing. The proposed mechanism involves the downregulation of anti-apoptotic proteins and the upregulation of death receptors.

Psammaplin A-induced Apoptosis

Psammaplin A induces apoptosis in cancer cells primarily through its inhibition of HDACs, leading to changes in gene expression that favor cell death. The apoptotic cascade initiated by Psammaplin A involves both the extrinsic and intrinsic pathways.

Conclusion

This compound and Psammaplin A, while sharing a common bromotyrosine structural motif, represent distinct classes of marine-derived natural products with different primary molecular targets. This compound's role as a DNMT1 inhibitor and its ability to sensitize cancer cells to TRAIL-induced apoptosis highlight its potential in overcoming therapeutic resistance. Psammaplin A's potent HDAC inhibitory activity positions it as a valuable scaffold for the development of novel epigenetic drugs. This guide provides a foundational resource for researchers interested in the further exploration and development of these promising marine compounds for anticancer therapy. The detailed protocols and pathway diagrams offer practical tools for the scientific community to build upon this existing knowledge.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isofistularin-3 as a DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of Isofistularin-3 on DNA Methyltransferase 1 (DNMT1). This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct, DNA-competitive inhibitor of DNMT1 with a reported half-maximal inhibitory concentration (IC50) of 13.5 ± 5.4 μM.[1][2] This protocol is designed to be a comprehensive guide for researchers investigating the epigenetic modifying properties of this compound and similar natural compounds.

Principle of the Assay

The DNMT1 inhibition assay is a colorimetric enzyme-linked immunosorbent assay (ELISA)-based method. It quantifies the activity of DNMT1 by detecting the methylation of a DNA substrate. The assay involves the following key steps: a specific DNA substrate is immobilized on a microplate. DNMT1 enzyme and the methyl group donor, S-adenosyl-L-methionine (SAM), are added. In the presence of an inhibitor like this compound, the methylation of the DNA substrate by DNMT1 is reduced. The extent of methylation is then detected using a specific antibody that recognizes 5-methylcytosine (5-mC). A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, which reacts with a substrate to produce a colored product. The intensity of the color is inversely proportional to the DNMT1 inhibitory activity of the tested compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitory activity of this compound against DNMT1.

| Parameter | Value | Reference |

| Inhibitor | This compound | [1][2] |

| Target Enzyme | Human DNMT1 | [1] |

| IC50 | 13.5 ± 5.4 μM | [1][2] |

| Mechanism of Inhibition | DNA-competitive | [2] |

| Effect of Triton X-100 (0.01%) | No effect on inhibitory activity | [1] |

| Competition with SAM | Does not compete with S-adenosyl methionine (SAM) | [3] |

Experimental Protocol: In Vitro DNMT1 Inhibition Assay

This protocol is adapted from commercially available colorimetric DNMT1 inhibitor screening assay kits and incorporates specific details for testing this compound.

Materials and Reagents:

-

Recombinant Human DNMT1 enzyme

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

DNMT1 Assay Buffer

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate-coated 96-well plate

-

Primary antibody (anti-5-methylcytosine)

-

HRP-conjugated secondary antibody

-

Colorimetric developing solution

-

Stop solution

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Positive control inhibitor (e.g., Epigallocatechin gallate (EGCG))

-

Negative control (vehicle, e.g., DMSO)

Assay Procedure:

-

Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's instructions if using a commercial kit. Dilute this compound, the positive control, and the vehicle to the desired concentrations in DNMT1 Assay Buffer. A typical concentration range to test for this compound would be from 1 µM to 100 µM to generate a dose-response curve.

-

Reaction Setup:

-

Blank (No Enzyme): Add assay buffer and SAM to the well.

-

Negative Control (No Inhibitor): Add DNMT1 enzyme, assay buffer, SAM, and the vehicle (e.g., DMSO) to the well.

-

Positive Control: Add DNMT1 enzyme, assay buffer, SAM, and the positive control inhibitor (EGCG) to the well.

-

Test Wells (this compound): Add DNMT1 enzyme, assay buffer, SAM, and the desired concentrations of this compound to the wells.

-

-

Enzymatic Reaction:

-

Add 50 µL of the reaction mixtures to the corresponding wells of the DNA substrate-coated plate.

-

Incubate the plate at 37°C for 60-90 minutes to allow for the enzymatic reaction to proceed.

-

-

Washing:

-

After incubation, wash the wells three times with 200 µL of Wash Buffer per well to remove the reaction components.

-

-

Primary Antibody Incubation:

-

Add 100 µL of the diluted primary antibody (anti-5-methylcytosine) to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Washing:

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

-

Secondary Antibody Incubation:

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Washing:

-

Wash the wells four to five times with 200 µL of Wash Buffer per well.

-

-

Color Development:

-

Add 100 µL of the colorimetric developing solution to each well.

-

Incubate at room temperature for 5-15 minutes, or until a sufficient color change is observed in the negative control wells.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well to stop the color development.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the following formula:

-

OD_inhibitor = Absorbance of the well with this compound

-

OD_blank = Absorbance of the well without DNMT1 enzyme

-

OD_negative_control = Absorbance of the well with vehicle control

-

-

Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of DNMT1 activity.

Visualizations

DNMT1 Inhibition Assay Workflow

Caption: Workflow for the in vitro DNMT1 inhibition assay.

This compound Mechanism of Actiondot

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Cytotoxicity Assessment of Isofistularin-3 using the MTT Assay

Introduction

Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1][2] It has garnered significant interest in cancer research due to its activity as a DNA methyltransferase (DNMT) 1 inhibitor.[2][3] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes.[1][2] Experimental evidence has shown that this compound induces G0/G1 cell cycle arrest, autophagy, and can sensitize cancer cells to TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) induced apoptosis.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a reliable and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[4][5] This reaction produces purple, water-insoluble formazan crystals.[6] The formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 550-600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]

Experimental Protocols

Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines (e.g., RAJI, U-937, PC-3, MDA-MB-231).

-

This compound: Purified from Aplysina aerophoba or commercially sourced.

-

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Dimethyl Sulfoxide (DMSO): Cell culture grade.

-

MTT Reagent: 5 mg/mL in sterile PBS. Store protected from light at -20°C.[4]

-

Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

-

Equipment:

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader (absorbance measurement at 570 nm, with a reference wavelength >650 nm)

-

Multichannel pipette

-

Inverted microscope

-

Sterile centrifuge tubes

-

Procedure